molecular formula C15H14N2O2 B15315106 N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide

Cat. No.: B15315106
M. Wt: 254.28 g/mol
InChI Key: OKDWDTHPKMMEFD-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide is a complex organic compound that features an indane moiety fused with an oxazole ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylpropionic acid derivatives.

    Oxazole Ring Formation: The oxazole ring can be constructed via cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.

    Coupling with Propenamide: The final step involves coupling the indane-oxazole intermediate with a propenamide group using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indane or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of halogen or other substituents.

Scientific Research Applications

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The indane moiety may interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indane moiety but lacks the oxazole ring and propenamide group.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Contains the indane structure but differs in the functional groups attached.

Uniqueness

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide is unique due to its combination of an indane moiety, an oxazole ring, and a propenamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide

InChI

InChI=1S/C15H14N2O2/c1-2-14(18)16-15-9-13(17-19-15)12-7-6-10-4-3-5-11(10)8-12/h2,6-9H,1,3-5H2,(H,16,18)

InChI Key

OKDWDTHPKMMEFD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=NO1)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

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